1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 6-propan-2-ylsulfanylhexoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzene derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfanyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of the 6-propan-2-ylsulfanylhexoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-4-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrOS/c1-13(2)18-12-6-4-3-5-11-17-15-9-7-14(16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMEBNKRYRNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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